molecular formula C18H18BrNO2 B8153247 (8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester

(8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester

Cat. No.: B8153247
M. Wt: 360.2 g/mol
InChI Key: DHYWSCHUNXNCOB-UHFFFAOYSA-N
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Description

(8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 3,4-dihydroisoquinoline, followed by the introduction of the acetic acid benzyl ester moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent esterification step can be achieved using benzyl alcohol and a suitable esterification catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .

Scientific Research Applications

(8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (8-Bromo-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid benzyl ester apart is its unique structure, which combines the isoquinoline core with a bromo substituent and an acetic acid benzyl ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 2-(8-bromo-3,4-dihydro-1H-isoquinolin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-8-4-7-15-9-10-20(11-16(15)17)12-18(21)22-13-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYWSCHUNXNCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2Br)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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